molecular formula C4H7BrO2 B1339095 Ethyl bromoacetate-1-13C CAS No. 61203-71-2

Ethyl bromoacetate-1-13C

Cat. No.: B1339095
CAS No.: 61203-71-2
M. Wt: 167.99 g/mol
InChI Key: PQJJJMRNHATNKG-AZXPZELESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl bromoacetate-1-13C is a carbon-13 labeled compound with the molecular formula BrCH2CO2C2H5. It is an ethyl ester of bromoacetic acid, where the carbon-13 isotope is incorporated at the carbonyl carbon position. This compound is widely used in organic synthesis and various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bromoacetate-1-13C can be synthesized through the esterification of bromoacetic acid-1-13C with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bromoacetic acid-1-13C and ethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the this compound from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl bromoacetate-1-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted esters, amides, and thioesters.

    Reformatsky Reaction: β-Hydroxy esters.

    Wittig Reaction: α,β-Unsaturated esters.

Mechanism of Action

Ethyl bromoacetate-1-13C acts primarily as an alkylating agent. The bromine atom is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. In biological systems, it can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl bromoacetate-1-13C is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of the bromine atom also makes it a more reactive alkylating agent compared to its chloro and iodo analogs .

Properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466815
Record name Ethyl bromoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-71-2
Record name Ethyl bromoacetate-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61203-71-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl bromoacetate-1-13C
Reactant of Route 2
Reactant of Route 2
Ethyl bromoacetate-1-13C
Reactant of Route 3
Reactant of Route 3
Ethyl bromoacetate-1-13C
Reactant of Route 4
Reactant of Route 4
Ethyl bromoacetate-1-13C
Reactant of Route 5
Reactant of Route 5
Ethyl bromoacetate-1-13C
Reactant of Route 6
Reactant of Route 6
Ethyl bromoacetate-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.